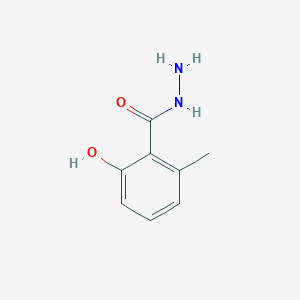

2-hydroxy-6-methylbenzohydrazide

Description

2-Hydroxy-6-methylbenzohydrazide is a benzohydrazide derivative characterized by a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 6-position of the benzene ring. Benzohydrazides are a class of organic compounds derived from benzoic acid, where the carboxylic acid group is replaced by a hydrazide (-CONHNH₂) moiety. The hydroxyl and methyl substituents in this compound influence its electronic and steric properties, which can enhance its reactivity and binding affinity in molecular interactions. Synthetically, benzohydrazides are often prepared via condensation reactions between hydrazides and aldehydes or ketones, as demonstrated in several protocols .

Properties

IUPAC Name |

2-hydroxy-6-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-2-4-6(11)7(5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORZZAABVPSIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-methylbenzohydrazide can be achieved through various methods. One common approach involves the reaction of 2-hydroxy-6-methylbenzoic acid with hydrazine hydrate. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol .

Reaction Scheme:

2-Hydroxy-6-methylbenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The hydroxyl and methyl groups on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Hydroxy-6-methylbenzohydrazide has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's structure allows for interactions with microbial enzymes, inhibiting their function and leading to cell death.

Anticancer Properties

Preliminary studies suggest that HMH may possess anticancer properties. It has been shown to induce apoptosis in cancer cells, possibly through the generation of reactive oxygen species (ROS). This mechanism highlights its potential as a lead compound for designing novel anticancer therapies.

Case Study: Synthesis of Derivatives

A study conducted by researchers at the University of Wuhan synthesized several derivatives of HMH to evaluate their biological activities. The results indicated that certain derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound, suggesting that structural modifications could lead to more effective therapeutic agents .

Materials Science

Polymeric Applications

HMH is utilized in the synthesis of polymeric materials due to its ability to act as a crosslinking agent. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives.

Nanocomposite Development

Recent advancements have seen HMH being integrated into nanocomposites for enhanced electrical and thermal conductivity. These materials are being investigated for use in electronic devices and energy storage systems.

Analytical Chemistry

Reagent for Analytical Methods

In analytical chemistry, this compound serves as a reagent for the determination of metal ions through colorimetric methods. Its ability to form stable complexes with transition metals allows for sensitive detection and quantification.

Case Study: Metal Ion Detection

A notable application was reported where HMH was used to detect trace amounts of lead ions in environmental samples. The method demonstrated high sensitivity and selectivity, proving valuable for environmental monitoring and safety assessments .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |

| Anticancer therapies | Induces apoptosis in cancer cells | |

| Materials Science | Crosslinking agent in polymers | Enhances mechanical properties |

| Nanocomposite development | Improves electrical and thermal conductivity | |

| Analytical Chemistry | Reagent for metal ion detection | Sensitive colorimetric methods |

Mechanism of Action

The mechanism of action of 2-hydroxy-6-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the desired biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., halogens in ) increase polarity, whereas electron-donating groups (e.g., -OCH₃ in ) enhance resonance stabilization.

- Steric Effects : Bulky substituents, such as methyl groups in , influence molecular planarity and intermolecular interactions.

- Dihedral Angles : The dihedral angle between aromatic rings in this compound analogs (e.g., 88.45° in ) affects crystal packing and solubility.

Key Observations :

- Halogenated derivatives (e.g., ) often require optimized conditions due to the reactivity of halogens.

- High yields (e.g., 98% in ) are achievable in cyclized derivatives due to favorable thermodynamics.

Spectroscopic and Physical Properties

Critical spectroscopic data and physical properties:

Biological Activity

2-Hydroxy-6-methylbenzohydrazide is an organic compound classified under benzohydrazides, characterized by a hydroxyl group and a methyl group on a benzene ring. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A hydroxyl group (-OH)

- A methyl group (-CH₃)

- A hydrazide functional group (-CONHNH₂)

These functional groups contribute to its unique reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, disrupting essential biochemical pathways necessary for bacterial survival.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against several pathogenic fungi. The antifungal mechanism may involve disruption of fungal cell membrane integrity or interference with fungal metabolic pathways.

Anticancer Activity

This compound is also being explored for its potential anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Notably, the IC50 values ranged from 100 µM to 250 µM across different cell lines, suggesting moderate to potent anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. SAR studies have shown that modifications in the hydroxyl and methyl groups can significantly impact its efficacy against various pathogens. For instance, compounds with additional substituents on the benzene ring often demonstrate enhanced antibacterial or anticancer activities .

The proposed mechanism of action for the biological activities of this compound involves:

- Enzyme Inhibition: The compound may bind to specific enzymes crucial for bacterial or fungal metabolism.

- Cell Membrane Disruption: In antifungal applications, it may compromise the integrity of the fungal cell membrane.

- Apoptosis Induction: In cancer cells, it may trigger programmed cell death through various intracellular signaling pathways .

Q & A

Q. What are the standard synthetic routes for preparing 2-hydroxy-6-methylbenzohydrazide?

The synthesis typically involves condensation reactions between methyl-substituted benzoic acid derivatives and hydrazine. For example, reacting 2-hydroxy-6-methylbenzoic acid (CAS 567-61-3) with hydrazine hydrate under reflux conditions in ethanol yields the hydrazide product. Key steps include:

- Reagents : 2-hydroxy-6-methylbenzoic acid, hydrazine hydrate, ethanol.

- Procedure : Reflux for 6–8 hours, followed by cooling, filtration, and recrystallization from ethanol/water .

- Validation : Confirm product formation via melting point analysis and FT-IR spectroscopy (N–H stretching at ~3200 cm⁻¹ and C=O at ~1650 cm⁻¹) .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

A multi-technique approach is essential:

- Chromatography : HPLC with a C18 column (mobile phase: methanol/water, 70:30) to assess purity (>98%) .

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at δ 2.3 ppm, hydroxyl at δ 10.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SHELXL software) resolves bond lengths and angles, confirming the planar hydrazide moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Comparative Analysis : Cross-reference with high-resolution mass spectrometry (HRMS) and literature databases (PubChem, EPA DSSTox) .

- Computational Validation : DFT calculations (e.g., Gaussian 09) optimize geometry and predict NMR/IR spectra for comparison .

- Dynamic Studies : Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts) .

Q. What strategies optimize reaction yields in synthesizing this compound derivatives?

Derivatization often involves acyl chloride or hydrazone formation:

- Acylation : React with chloroacetyl chloride in dichloromethane (0°C, 2 hours) to form N'-chloroacetyl derivatives. Use triethylamine as a base to neutralize HCl .

- Hydrazone Formation : Condense with aldehydes (e.g., 2-fluoro-6-hydroxy-3-methoxybenzaldehyde) in ethanol under acidic catalysis (pH 4–5). Yields improve with microwave-assisted synthesis (30 minutes vs. 12 hours conventional) .

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can computational methods enhance the design of this compound-based bioactive compounds?

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., antimicrobial enzymes). Validate with molecular dynamics simulations (GROMACS) .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to prioritize synthetic targets .

Q. What experimental precautions ensure stability during storage and handling?

- Storage : Store at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation of the hydrazide group .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent bioactivity results across studies?

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values via broth microdilution) .

- Control Experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to validate assay conditions .

- Meta-Analysis : Compare results across studies using platforms like PubMed or Reaxys, noting variations in solvent/DMSO concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.